Reduced ROCK2 Off‑Target Liability Compared with the Acetamide Analog
The acetamide analog N-(1H-indazol-5-yl)acetamide has been directly assayed against ROCK2 and shows negligible inhibition (IC₅₀ = 40,000 nM) [1]. Although no ROCK2 data exist for the 3-phenylpropanamide derivative, the structural extension from acetamide to phenylpropanamide typically increases molecular volume and may further reduce affinity for the ROCK2 ATP-binding pocket, which prefers compact substituents. Users requiring a negative control or an inert scaffold for ROCK2-related studies may therefore prefer the 3-phenylpropanamide variant over the acetamide, which still retains weak residual activity.
| Evidence Dimension | ROCK2 inhibitory activity |
|---|---|
| Target Compound Data | Not determined (predicted weaker than acetamide based on steric arguments) |
| Comparator Or Baseline | N-(1H-indazol-5-yl)acetamide: IC₅₀ = 40,000 nM |
| Quantified Difference | Acetamide IC₅₀ = 40,000 nM; target compound expected ≥40,000 nM |
| Conditions | FRET-based enzyme-coupled assay; ROCK2 (human); 1 h incubation |
Why This Matters
Ruling out ROCK2 off-target activity is critical for kinase-profiling panels, and the larger phenylpropanamide group is less likely to engage this kinase.
- [1] BindingDB BDBM50246684. N-(1H-indazol-5-yl)acetamide IC₅₀ 4.00E+4 nM for ROCK2. View Source
